(Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes the compound’s role or use in scientific research or industry .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could include reactions with other chemicals, the conditions required for the reaction (like temperature or pressure), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .Scientific Research Applications
- Application : Researchers have explored the use of this compound in gold-catalyzed reactions. For instance, one-pot synthesis of (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was achieved via gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization .
- Application : The structural characteristics of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives were designed by combining features of two tyrosinase inhibitors .
- Application : The 4-(pentyloxy)phenylboronic acid moiety is present in this compound . Researchers might explore its reactivity in Suzuki-Miyaura cross-coupling reactions or other transformations.
Catalysis and Organic Synthesis
Tyrosinase Inhibition
Boronic Acid Derivatives
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon–carbon bond formation, as suggested by its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, contributing to the formation of complex organic structures.
Pharmacokinetics
Similar compounds are known to have relatively stable and readily prepared properties, which could suggest good bioavailability .
Result of Action
The result of the compound’s action would likely be the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic structures. This is based on its potential role in Suzuki–Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of (Z)-2-cyano-3-(4-(pentyloxy)phenyl)-N-phenylacrylamide could be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable and effective under a wide range of conditions.
Safety and Hazards
properties
IUPAC Name |
(Z)-2-cyano-3-(4-pentoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-7-14-25-20-12-10-17(11-13-20)15-18(16-22)21(24)23-19-8-5-4-6-9-19/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKHEWFNECGTCM-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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